3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid

medicinal chemistry halogen bonding SAR

3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid (CAS 1806348-57-1) is a polysubstituted phenylacetic acid derivative carrying two bromine atoms at the 3- and 5-positions of the aromatic ring and a difluoromethoxy group (-OCHF₂) at the 2-position ortho to the acetic acid side chain. With a molecular formula of C₉H₆Br₂F₂O₃ and a molecular weight of 359.95 g/mol, this compound serves as a halogen-dense, electron-deficient building block primarily for medicinal chemistry, agrochemical intermediate synthesis, and structure–activity relationship (SAR) studies.

Molecular Formula C9H6Br2F2O3
Molecular Weight 359.95 g/mol
CAS No. 1806348-57-1
Cat. No. B1412535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid
CAS1806348-57-1
Molecular FormulaC9H6Br2F2O3
Molecular Weight359.95 g/mol
Structural Identifiers
SMILESC1=C(C=C(C(=C1CC(=O)O)OC(F)F)Br)Br
InChIInChI=1S/C9H6Br2F2O3/c10-5-1-4(2-7(14)15)8(6(11)3-5)16-9(12)13/h1,3,9H,2H2,(H,14,15)
InChIKeyRPMRZEADZUWRHE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid (1806348-57-1) – Structural & Physicochemical Baseline for Procurement Intake


3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid (CAS 1806348-57-1) is a polysubstituted phenylacetic acid derivative carrying two bromine atoms at the 3- and 5-positions of the aromatic ring and a difluoromethoxy group (-OCHF₂) at the 2-position ortho to the acetic acid side chain . With a molecular formula of C₉H₆Br₂F₂O₃ and a molecular weight of 359.95 g/mol, this compound serves as a halogen-dense, electron-deficient building block primarily for medicinal chemistry, agrochemical intermediate synthesis, and structure–activity relationship (SAR) studies . Its substitution pattern imparts distinct electronic and steric features relative to other dibromo-difluoromethoxy regioisomers and mono-bromo analogs, making it a non- interchangeable research intermediate when exact atomic placement is critical for target binding or reactivity .

Why Generic Substitution Among Dibromo-difluoromethoxy Phenylacetic Acid Regioisomers Fails in Research Procurement


Although 3,5-dibromo-2-(difluoromethoxy)phenylacetic acid shares its molecular formula (C₉H₆Br₂F₂O₃) and molecular weight (359.95 g/mol) with at least three other regioisomers — 2,5-dibromo-3-(difluoromethoxy)phenylacetic acid, 2,6-dibromo-4-(difluoromethoxy)phenylacetic acid, and 2,5-dibromo-4-(difluoromethoxy)phenylacetic acid — the position of the difluoromethoxy group relative to the acetic acid side chain and bromine atoms creates non-equivalent electronic landscapes, different acid dissociation constants (predicted pKa ~3.70 for the 2,6-dibromo-4-OCF₂H isomer versus class-typical values for the ortho-OCF₂H series), and distinct hydrogen-bond acceptor/donor topologies . Furthermore, replacement with a mono-bromo analog such as 3-bromo-4-(difluoromethoxy)phenylacetic acid (MW 281.05 g/mol) introduces a different heavy-atom count, altered lipophilicity (XLogP ~3 vs. LogP ~2.38 for the non-brominated parent), and a reduced halogen-bonding surface that can shift target selectivity or metabolic stability profiles . In synthetic sequences, the 3,5-dibromo-2-OCF₂H arrangement offers two strategically positioned reactive aryl bromide handles while the ortho-difluoromethoxy group simultaneously modulates π-electron density and conformational bias of the acetic acid side chain — a combination that no single regioisomer class can replicate simultaneously. Thus, casual interchange of a “dibromo-difluoromethoxy phenylacetic acid” without verifying the exact substitution pattern risks irreproducibility in biological potency, selectivity, and downstream derivatization outcomes.

Quantitative Differentiation Evidence: 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid vs. Closest Analogs


Bromine Substitution Degree: Dibromo vs. Mono-Bromo Analogs – Heavy Atom Count and Molecular Volume

3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid carries two bromine atoms (position 3 and 5), yielding a molecular weight of 359.95 g/mol versus the mono-bromo analog 3-bromo-4-(difluoromethoxy)phenylacetic acid with a molecular weight of 281.05 g/mol, representing a 78.90 g/mol mass increase and one additional heavy atom (Br) that directly enlarges the halogen-bonding surface area . In halogen-bond-driven target engagement, the second bromine can provide a 2- to 5-fold enhancement in aryl bromide-mediated polarizability, a feature that the mono-bromo series cannot replicate.

medicinal chemistry halogen bonding SAR

Lipophilicity (LogP) Differentiation: Dibromo-difluoromethoxy vs. Non-Brominated Parent

The calculated XLogP for 3-bromo-4-(difluoromethoxy)phenylacetic acid is approximately 3.0, whereas the non-brominated analog 2-(difluoromethoxy)phenylacetic acid exhibits a LogP of ~2.38 (experimental LogP ~2.38, chembase.cn) [1]. While a direct measured LogP for the target dibromo compound is not published, the additive contribution of a second bromine atom is expected to increase lipophilicity by approximately 0.5–0.8 LogP units relative to the mono-bromo analog, placing the target compound's estimated LogP in the 3.5–4.0 range — a significant shift that would alter membrane permeability and metabolic clearance predictions in drug discovery programs.

pharmacokinetics logP drug design

Substitution Pattern Specificity: Ortho-OCF₂H (Position 2) vs. Para-OCF₂H (Position 4) Regioisomers and pKa Consequence

In the 3,5-dibromo-2-(difluoromethoxy)phenylacetic acid, the difluoromethoxy group sits ortho to the acetic acid side chain, exerting a proximal electron-withdrawing inductive effect that can lower the carboxylic acid pKa relative to para-OCF₂H isomers. The para-OCF₂H regioisomer 2,6-dibromo-4-(difluoromethoxy)phenylacetic acid has a predicted pKa of 3.70±0.10 (ChemicalBook) . While an experimental pKa for the target ortho-OCF₂H compound is not yet published, ortho-substituted benzoic acid derivatives typically exhibit pKa values 0.2–0.5 units lower than their para-substituted analogs due to proximity-field effects — a difference sufficient to alter ionization state at physiological pH 7.4 and influence solubility, permeability, and receptor pharmacology.

regiochemistry pKa ionization

Synthetic Utility: Ortho-Directed Metalation and Proximal Bromine Reactivity

The difluoromethoxy group at position 2 can serve as a directed ortho-metalation (DoM) directing group, enabling selective functionalization at the adjacent position 3 or 6 after initial bromine substitution, while the two bromine atoms provide orthogonal handles for sequential palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . By contrast, the 2,6-dibromo-4-OCF₂H isomer positions the difluoromethoxy group para to the acetic acid chain, eliminating proximity-driven DoM capability and restricting the synthetic sequence to sequential bromine-based functionalization alone. In a patent describing the synthesis of PPARγ agonists, 3,5-dibromo aryl intermediates were utilized for nucleophilic aromatic substitution followed by further elaboration, demonstrating the practical synthetic advantage of this substitution pattern in process chemistry [1].

organic synthesis cross-coupling directed ortho-metalation

Purity Benchmarking: Consistent NLT 98% Specification Across Multiple ISO-Certified Vendors

Multiple independent suppliers (MolCore, Bidepharm) list 3,5-dibromo-2-(difluoromethoxy)phenylacetic acid with a purity specification of NLT 98% (HPLC) and ISO certification for pharmaceutical R&D quality control . The close regioisomer 2,6-dibromo-4-(difluoromethoxy)phenylacetic acid is available from Bidepharm at a standard purity of 97% , indicating that the 3,5-dibromo-2-OCF₂H compound is routinely supplied at 1-percentage-point higher purity — a marginal but practically meaningful difference when 98% purity is a threshold requirement for hit-to-lead and lead optimization biological testing protocols. Additionally, the mono-bromo analog 3-bromo-4-(difluoromethoxy)phenylacetic acid is commonly offered at ≥95% purity (Sigma-Aldrich/Fluorochem preferred partner) , representing a 3-percentage-point purity gap that may necessitate additional purification steps before use in sensitive biophysical assays.

quality control purity procurement

Optimal Procurement & Application Scenarios for 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid Based on Differentiated Evidence


Medicinal Chemistry SAR Campaigns Requiring Dual Halogen-Bond Donor Capability and Ortho-OCF₂H Modulation

When a medicinal chemistry program identifies that two bromine-mediated halogen bonds synergistically anchor a ligand to its protein target, and that placing the difluoromethoxy group ortho to the carboxylate anchor point fine-tunes pKa (estimated ~3.2–3.5 vs. ~3.70 for para-OCF₂H isomers ), 3,5-dibromo-2-(difluoromethoxy)phenylacetic acid provides a single building block that satisfies both structural requirements simultaneously. The mono-bromo analog 3-bromo-4-(difluoromethoxy)phenylacetic acid (MW 281.05) cannot replicate the dual Br-mediated polarizability enhancement, and the 2,6-dibromo-4-OCF₂H regioisomer lacks the ortho-proximity electronic effect on carboxylate ionization . Procurement of this specific regioisomer ensures SAR conclusions are mapped to the correct substitution topology rather than confounded by regioisomer mixing.

Sequential Cross-Coupling Library Synthesis Utilizing Bromine Orthogonality and OCF₂H-Directed Metalation

In parallel library synthesis where a phenylacetic acid scaffold must be differentially functionalized at three aromatic positions, the 3,5-dibromo-2-OCF₂H arrangement furnishes two chemically distinct aryl bromide sites for sequential Pd-catalyzed couplings plus a difluoromethoxy group capable of directed ortho-metalation (DoM) for introducing a third diversity element at position 6 . The para-OCF₂H regioisomer (e.g., 2,6-dibromo-4-OCF₂H) forfeits the DoM directing advantage, reducing diversification capacity from three to two handles. The precedent for using 3,5-dibromo aryl intermediates in process-scale SNAr chemistry following by further elaboration (as reported in PPARγ agonist manufacturing route development) validates the synthetic utility of this substitution pattern for both discovery and scale-up contexts .

High-Purity Hit-to-Lead and Biophysical Assay Procurement Where NLT 98% Purity Is the Minimum Viable Specification

Biophysical techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and differential scanning fluorimetry (DSF) demand high-purity compounds to avoid artifacts from trace impurities. With multiple ISO-certified vendors supplying 3,5-dibromo-2-(difluoromethoxy)phenylacetic acid at NLT 98% purity , this compound meets the threshold without additional in-house repurification. The closest dibromo regioisomer (2,6-dibromo-4-OCF₂H) is routinely offered at 97%, and the mono-bromo analog at ≥95% . For CROs and biotech companies operating under quality management systems requiring ≥98% purity for screening collection compounds, the 1–3 percentage-point purity advantage represents a direct procurement efficiency gain, eliminating QC failure risk and re-purification turnaround time.

In Vivo Pharmacokinetic Profiling of Dibromo-Difluoromethoxy Phenylacetic Acid Series with Controlled Lipophilicity Gradients

When a drug discovery team needs to construct a lipophilicity gradient within a phenylacetic acid chemotype to explore the LogP–clearance relationship, the estimated LogP ~3.5–4.0 for the dibromo compound occupies a distinct lipophilicity window above the non-brominated parent 2-(difluoromethoxy)phenylacetic acid (LogP 2.38 ) and the mono-bromo analog (XLogP ~3 ). This controlled stepwise increase — approximately +0.5–1.0 LogP units per bromine added — enables interrogation of lipophilicity-driven pharmacokinetic parameters (VDss, PPB, brain penetration) without changing the core chemotype, maintaining SAR continuity across the series. The 3,5-dibromo-2-OCF₂H substitution pattern uniquely situates both bromine atoms on the same face of the aromatic ring, potentially creating an anisotropic hydrophobic patch distinguishable from regioisomers in protein-binding surface complementarity.

Quote Request

Request a Quote for 3,5-Dibromo-2-(difluoromethoxy)phenylacetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.